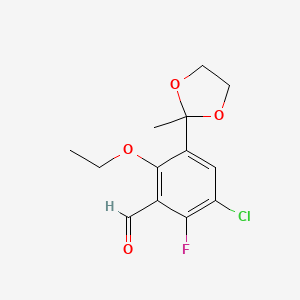
3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde is an organic compound with a complex structure that includes chloro, ethoxy, fluoro, and dioxolane functional groups
Preparation Methods
The synthesis of 3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxolane ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Introduction of the chloro, ethoxy, and fluoro groups: These functional groups can be introduced through various substitution reactions using appropriate reagents such as chloroform, ethyl iodide, and fluorine sources.
Final assembly: The final compound is obtained by combining the intermediate products through condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions to form imines, oximes, or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the design of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde include:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has similar functional groups but with a trifluoromethyl group instead of the dioxolane ring.
Propanedioic acid, 2-[(1R)-1-[3-chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-nitroethyl]-, 1,3-dimethyl ester: This compound has a similar core structure but with additional functional groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClFO4 |
|---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-6-fluoro-3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H14ClFO4/c1-3-17-12-8(7-16)11(15)10(14)6-9(12)13(2)18-4-5-19-13/h6-7H,3-5H2,1-2H3 |
InChI Key |
LMPKUDJPQHRXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C2(OCCO2)C)Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


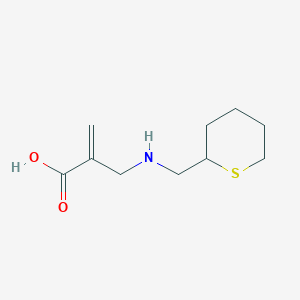
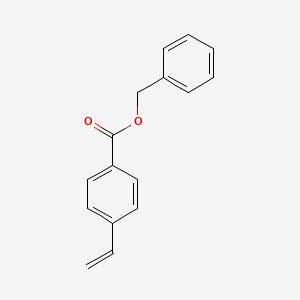
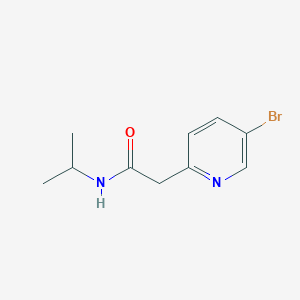
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B13018799.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B13018803.png)
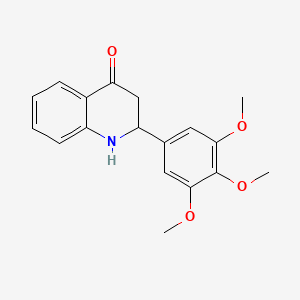
![(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13018823.png)
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13018830.png)
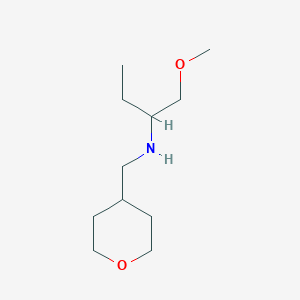
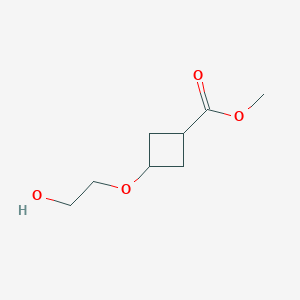
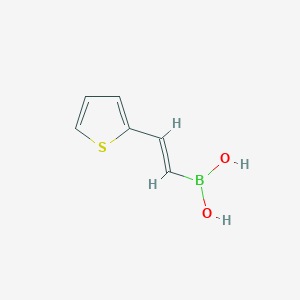
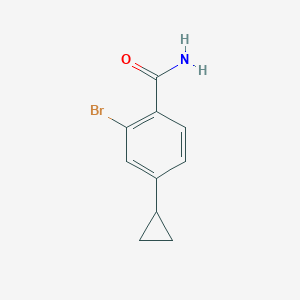
![7,7-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B13018856.png)
